molecular formula C17H14N2O2S B6611462 Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate CAS No. 773042-01-6

Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate

Cat. No.: B6611462
CAS No.: 773042-01-6
M. Wt: 310.4 g/mol
InChI Key: RKPXYEJZVMJJFL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The specific conditions and reagents used can vary, but the general process involves:

    Preparation of the Thiazole Ring: This can be achieved by reacting a thioamide with a haloketone.

    Formation of the Pyridine Ring: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The thiazole and pyridine rings are then coupled using Suzuki–Miyaura coupling, followed by esterification to introduce the ethyl benzoate group.

Chemical Reactions Analysis

Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. The pyridine ring enhances the compound’s ability to bind to nucleic acids and proteins, thereby affecting various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-2-21-17(20)14-5-3-12(4-6-14)15-11-22-16(19-15)13-7-9-18-10-8-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPXYEJZVMJJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253339
Record name Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773042-01-6
Record name Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773042-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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